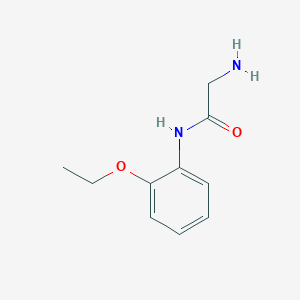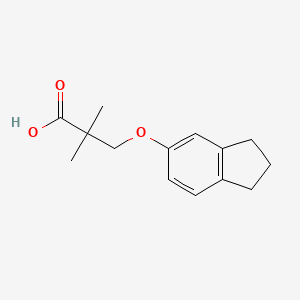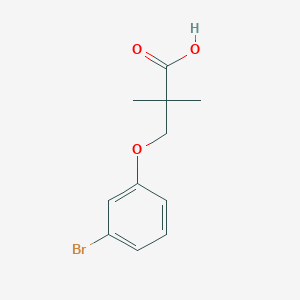
3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid
Descripción general
Descripción
“3-(3-Bromo-phenoxy)-propionic acid” is a chemical compound with the CAS Number: 18386-03-3. Its molecular formula is C9H9BrO3 and it has a molecular weight of 245.07 .
Molecular Structure Analysis
The compound contains a total of 22 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, and 6 aromatic bonds. It also has 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl .Aplicaciones Científicas De Investigación
Antitumor Activity and Autophagy Induction
The phenoxypropionic acid derivatives, such as XK469 and its analogue SH80, have demonstrated significant antitumor activity against malignant cell types resistant to common antitumor agents. Research has shown that these compounds can inhibit clonogenic growth by inducing G2-M arrest and autophagy in L1210 leukemia cells, without triggering the markers of apoptosis. This indicates a potential application of these compounds in cancer therapy, especially for resistant tumor types. The therapeutic action reflects both the initiation of cell cycle arrest and the promotion of autophagy, highlighting the compounds' dual mechanism of action in combating cancer cells (Kessel, Reiners, Hazeldine, Polin, & Horwitz, 2007).
Bromophenol Derivatives from Marine Algae
Bromophenol derivatives isolated from the red alga Rhodomela confervoides include compounds structurally related to 3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid. Although these derivatives were found inactive against several human cancer cell lines and microorganisms, their isolation and structural elucidation contribute to the understanding of marine-derived compounds and their potential applications in drug discovery and development (Zhao et al., 2004).
Synthesis and Characterization of Disperse Dyes
Enaminones derived from 3-Dimethyl amino-1-phenyl propenone and its bromo derivatives have been synthesized and used in the production of disperse dyes. These dyes, obtained through the coupling process with arylidene diazonium chloride, demonstrate the versatility of bromophenol derivatives in creating materials with potential applications in the textile industry. The structural characterization and properties of these dyes underscore the broad applicability of bromophenol derivatives in chemical synthesis and material science (Elapasery, Yassin, el-azim, & Abdellatif, 2020).
Radical-Scavenging Activity
Bromophenols isolated from the marine red alga Polysiphonia urceolata have shown significant DPPH radical-scavenging activity. This includes derivatives closely related to 3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid, indicating potential antioxidant applications. Such activity is crucial for developing new antioxidant agents that could be used in various industries, including pharmaceuticals and food preservation (Li, Li, Ji, & Wang, 2007).
Chemical Derivatization and Environmental Analysis
The study of bromo-poly(2,6-dimethyl-1,4-phenylene oxide)-co-(2,6-diphenyl-1,4-phenylene oxide) copolymers, incorporating bromophenol units, highlights the importance of these compounds in creating novel polymer electrolyte membranes. Such membranes have applications in fuel cells and other electrochemical devices, showcasing the utility of bromophenol derivatives in advanced material sciences and engineering (Jeong et al., 2010).
Mecanismo De Acción
Target of Action
Brominated derivatives of pyruvic acid, such as bromopyruvic acid, have been shown to target theEpidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that binds ligands of the EGF family, activating several signaling cascades to convert extracellular cues into appropriate cellular responses .
Mode of Action
Bromopyruvic acid, a structurally similar compound, is known to be a strong alkylating agent . It is transported into cells via the pyruvate transporter system, where it inhibits the enzyme glyceraldehyde-3-phosphate dehydrogenase . This inhibition disrupts the glycolytic pathway, which is often upregulated in cancer cells .
Biochemical Pathways
Bromopyruvic acid, a related compound, affects the glycolytic pathway by inhibiting the enzyme glyceraldehyde-3-phosphate dehydrogenase . This enzyme plays a crucial role in the glycolytic pathway, a major metabolic pathway for glucose breakdown. Inhibition of this enzyme disrupts the pathway, affecting the energy production in cells .
Result of Action
Bromopyruvic acid, a structurally similar compound, has been investigated as a metabolic poison and an anticancer agent . It disrupts the glycolytic pathway, which is often upregulated in cancer cells, leading to cell death .
Propiedades
IUPAC Name |
3-(3-bromophenoxy)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-11(2,10(13)14)7-15-9-5-3-4-8(12)6-9/h3-6H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLZPJLDTLAZKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC(=CC=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




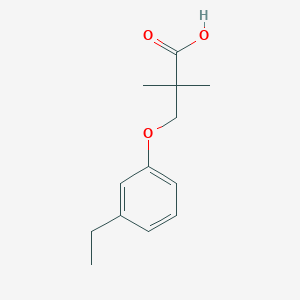
![3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3169832.png)
![5-Bromo-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B3169840.png)
![4-{[Butyl(methyl)amino]methyl}benzoic acid](/img/structure/B3169848.png)
![3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3169855.png)
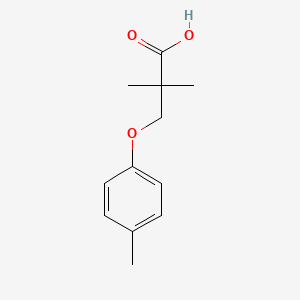
![3-[4-(Pyrimidin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B3169858.png)
![3-[(3-Methylphenoxy)methyl]benzoic acid](/img/structure/B3169877.png)
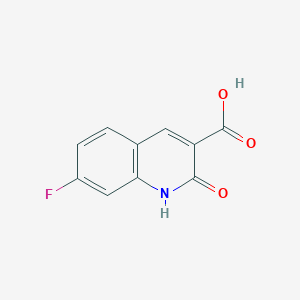
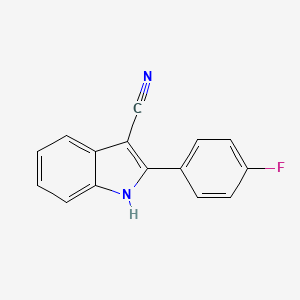
![2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3169911.png)
